N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a 3-hydroxyphenyl group via an amide bond. The benzamide moiety is substituted with an ethanesulfonyl group at the 2-position, contributing to its electronic and steric properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-30(27,28)20-10-6-3-7-16(20)21(26)23-14-11-12-15(18(25)13-14)22-24-17-8-4-5-9-19(17)29-22/h3-13,25H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIOIELRBURKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using phenol derivatives.
Ethanesulfonylbenzamide Formation: The ethanesulfonylbenzamide structure is formed by reacting ethanesulfonyl chloride with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride are commonly used .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydrobenzothiazole derivatives
Substitution: Various substituted benzothiazole and phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds with a benzothiazole structure, including N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide, exhibit promising anticancer activities. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the compound's ability to disrupt cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of several key molecular targets. It has been observed to interact with proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins. This interaction promotes apoptosis in cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .
Antimicrobial Activity
2.1 Antibacterial and Antifungal Effects
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide has also been investigated for its antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various pathogenic bacteria and fungi, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .
2.2 Applications in Pharmaceuticals
Given its antimicrobial properties, this compound could be incorporated into pharmaceutical formulations aimed at treating infections. Its ability to inhibit microbial growth positions it as an alternative to traditional antibiotics, particularly in an era of increasing antibiotic resistance .
Material Science Applications
3.1 UV Protection in Textiles
The compound has been explored for its application in enhancing the light fastness of textile materials. By incorporating N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide into textile fibers, manufacturers can improve the durability and longevity of fabrics exposed to sunlight . This application is particularly relevant for outdoor textiles and clothing.
3.2 Polymer Stabilization
In addition to textiles, the compound can be utilized as a stabilizer in polymer compositions to protect against ultraviolet degradation. This property is crucial for maintaining the integrity of plastics used in various consumer products and industrial applications .
Case Studies
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways.
Molecular Targets: The compound interacts with enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic strategies, and functional properties:
BA99556: N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- Key Differences : Replaces the 2-ethanesulfonyl group with a 4-[(2-methylpiperidin-1-yl)sulfonyl] substituent.
- Impact : The piperidine ring introduces basicity and bulkiness, likely improving lipid solubility and altering receptor-binding kinetics compared to the ethanesulfonyl group. The molecular weight (507.6244) is higher than the target compound’s estimated value, suggesting differences in pharmacokinetics .
N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
- Key Differences : Lack sulfonyl groups; instead, 2-BTFBA incorporates a fluorine atom at the benzamide’s 2-position.
- Impact: Fluorination in 2-BTFBA enhances electronegativity, improving nonlinear optical (NLO) properties.
N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
- Key Differences : Synthesized via oxidative coupling of benzaldehyde and benzo[d]thiazol-2-amine, yielding a simpler benzamide without hydroxyl or sulfonyl groups.
- Impact : The synthesis achieved a 57% yield using TBHP and Bu4NI, highlighting efficiency differences compared to sulfonyl-containing analogs. The absence of a sulfonyl group may reduce polar interactions in biological systems .
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Key Differences: Features a thiazol-2-ylamino sulfonyl group on the phenyl ring, creating a bis-amide structure.
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl-(phenylmethyl)sulfamoyl]benzamide
- Key Differences : Incorporates a methyl-benzyl sulfamoyl group instead of ethanesulfonyl.
- Impact : The sulfamoyl group’s nitrogen center may confer greater flexibility in molecular interactions, while the benzyl group increases hydrophobicity .
Comparative Data Table
Key Findings and Implications
- Sulfonyl vs.
- Fluorine vs. Sulfonyl : Fluorine (2-BTFBA) improves optical properties, while sulfonyl groups enhance thermal and chemical stability .
- Synthetic Efficiency : Oxidative coupling () and Friedel-Crafts methods () offer divergent pathways for benzamide derivatives, with yields and substituent compatibility varying significantly.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 373.44 g/mol
- IUPAC Name : N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide exhibits various biological activities primarily through:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
- Antioxidant Properties : It has been observed to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Data
The following table summarizes the biological activity findings related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide:
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of benzothiazole derivatives, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide was tested against three different cancer cell lines (A549, HeLa, and MCF7). The compound exhibited a dose-dependent decrease in cell viability as measured by the MTS assay, with IC50 values indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against clinically relevant pathogens. The results demonstrated that it effectively inhibited the growth of S. aureus and E. coli, with zone of inhibition measurements supporting its potential use as an antibacterial agent in therapeutic applications.
Research Findings
Recent literature has highlighted the multifaceted biological activities of benzothiazole derivatives. The presence of specific functional groups in N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(ethanesulfonyl)benzamide enhances its interaction with biological targets, making it a promising candidate for further pharmacological development.
Summary of Findings
- Antitumor Mechanism : Induces apoptosis via mitochondrial pathways.
- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis.
- Antioxidant Mechanism : Reduces oxidative stress through free radical scavenging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
